molecular formula C21H14Cl2F3NO4S B2638324 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate CAS No. 343373-88-6

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate

Cat. No.: B2638324
CAS No.: 343373-88-6
M. Wt: 504.3
InChI Key: HTNSNGRVXZDNPS-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl acetic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoromethyl iodide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and trifluoromethyl groups enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(2,4-dichlorophenyl) 2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2F3NO4S/c22-15-9-10-19(18(23)12-15)31-20(28)13-27(32(29,30)17-7-2-1-3-8-17)16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNSNGRVXZDNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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